Cas no 2751610-58-7 (4-Methyl-5-sulfamoylpyridine-2-carboxylic acid)

4-メチル-5-スルファモイルピリジン-2-カルボン酸は、ピリジン骨格にメチル基、スルファモイル基、カルボキシル基が選択的に導入された高純度の有機化合物です。その特徴的な分子構造により、医薬品中間体としての応用可能性が高く、特に酵素阻害剤や生理活性物質の合成前駆体として注目されています。高い反応性を持つカルボキシル基とスルファモイル基の共存により、多様な誘導体合成が可能です。結晶性に優れ、有機溶媒への溶解性が良好なため、実験室規模から工業的生産まで幅広く利用されています。

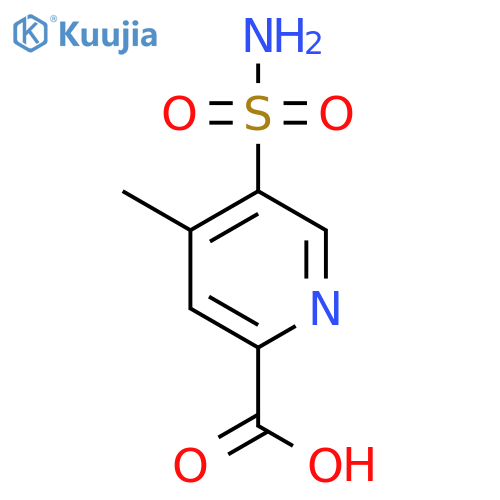

2751610-58-7 structure

商品名:4-Methyl-5-sulfamoylpyridine-2-carboxylic acid

CAS番号:2751610-58-7

MF:C7H8N2O4S

メガワット:216.214420318604

MDL:MFCD34594286

CID:5627831

PubChem ID:165605307

4-Methyl-5-sulfamoylpyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28313995

- 4-methyl-5-sulfamoylpyridine-2-carboxylic acid

- Z5100660330

- 2751610-58-7

- 4-Methyl-5-sulfamoylpyridine-2-carboxylic acid

-

- MDL: MFCD34594286

- インチ: 1S/C7H8N2O4S/c1-4-2-5(7(10)11)9-3-6(4)14(8,12)13/h2-3H,1H3,(H,10,11)(H2,8,12,13)

- InChIKey: ZNHOTWYNXFENIG-UHFFFAOYSA-N

- ほほえんだ: S(C1C=NC(C(=O)O)=CC=1C)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 216.02047791g/mol

- どういたいしつりょう: 216.02047791g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 321

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 119Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

4-Methyl-5-sulfamoylpyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28313995-1.0g |

4-methyl-5-sulfamoylpyridine-2-carboxylic acid |

2751610-58-7 | 95% | 1g |

$1229.0 | 2023-06-03 | |

| Enamine | EN300-28313995-5.0g |

4-methyl-5-sulfamoylpyridine-2-carboxylic acid |

2751610-58-7 | 95% | 5g |

$3562.0 | 2023-06-03 | |

| Enamine | EN300-28313995-0.1g |

4-methyl-5-sulfamoylpyridine-2-carboxylic acid |

2751610-58-7 | 95% | 0.1g |

$426.0 | 2023-09-07 | |

| Aaron | AR0290MU-100mg |

4-methyl-5-sulfamoylpyridine-2-carboxylicacid |

2751610-58-7 | 95% | 100mg |

$611.00 | 2025-02-17 | |

| Aaron | AR0290MU-250mg |

4-methyl-5-sulfamoylpyridine-2-carboxylicacid |

2751610-58-7 | 95% | 250mg |

$860.00 | 2025-02-17 | |

| Aaron | AR0290MU-500mg |

4-methyl-5-sulfamoylpyridine-2-carboxylicacid |

2751610-58-7 | 95% | 500mg |

$1344.00 | 2025-02-17 | |

| Enamine | EN300-28313995-10g |

4-methyl-5-sulfamoylpyridine-2-carboxylic acid |

2751610-58-7 | 95% | 10g |

$5283.0 | 2023-09-07 | |

| 1PlusChem | 1P0290EI-250mg |

4-methyl-5-sulfamoylpyridine-2-carboxylicacid |

2751610-58-7 | 95% | 250mg |

$813.00 | 2024-05-07 | |

| Enamine | EN300-28313995-0.25g |

4-methyl-5-sulfamoylpyridine-2-carboxylic acid |

2751610-58-7 | 95% | 0.25g |

$607.0 | 2023-09-07 | |

| 1PlusChem | 1P0290EI-50mg |

4-methyl-5-sulfamoylpyridine-2-carboxylicacid |

2751610-58-7 | 95% | 50mg |

$402.00 | 2024-05-07 |

4-Methyl-5-sulfamoylpyridine-2-carboxylic acid 関連文献

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

2751610-58-7 (4-Methyl-5-sulfamoylpyridine-2-carboxylic acid) 関連製品

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量